1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE
Description
Properties
CAS No. |
433728-74-6 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1H-benzimidazole-4-carbohydrazide |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)5-2-1-3-6-7(5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) |
InChI Key |
XYEIBKRLVDKPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with formic acid, followed by the reaction with hydrazine hydrate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Functionalized benzimidazole derivatives with diverse applications.
Scientific Research Applications
1H-Benzimidazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication. These actions are mediated through binding to active sites, altering protein conformation, and inducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 1H-benzo[d]imidazole-4-carbohydrazide are contextualized below against key benzimidazole-based analogs.
Structural and Functional Comparison
Key Research Findings
- Antitubercular Activity : this compound derivatives and thiazolidine-2,4-dione hybrids both inhibit M. tuberculosis, but the latter demonstrates enhanced efficacy due to synergistic interactions between the benzimidazole and thiazolidine moieties .
- Structural Flexibility : Imidazo[2,1-b]thiazole derivatives exhibit broader pharmacological versatility (e.g., anti-inflammatory, antiviral) owing to their fused thiazole ring, which improves metabolic stability compared to the carbohydrazide group in the target compound .
Structure-Activity Relationship (SAR) Analysis
- Position of Substituents :
- Hybrid Scaffolds : Fusion with thiazolidine-2,4-dione or thiazole rings improves target selectivity and pharmacokinetic properties compared to standalone benzimidazole derivatives .
- Halogenation : Halogenated benzylidene groups in this compound derivatives enhance antitubercular potency, likely through halogen bonding with bacterial proteins .
Q & A
Q. Example Table: Synthetic Routes and Yields
| Method | Catalyst/Reagent | Key Step | Yield Range | Reference |
|---|---|---|---|---|
| CuI-catalyzed coupling | CuI, sulfonyl azides | Three-component reaction | 65–85% | |
| Hydrazine condensation | Hydrazine hydrate | Thiol-to-hydrazine conversion | 70–90% |
How are spectroscopic and chromatographic techniques applied to characterize this compound derivatives?
Basic Question
Structural confirmation relies on 1H/13C NMR , IR , and mass spectrometry :
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at 3395–3464 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- NMR : Aromatic protons appear at δ 6.8–8.2 ppm, while hydrazide N–H signals resonate as singlets near δ 10.9–12.3 ppm .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ peaks matching theoretical masses within ±0.1 Da) .
Chromatography : TLC (Rf values) and HPLC are used to monitor reaction progress and purity (>95% by HPLC) .
What biological activities have been reported for this compound derivatives, and how are these assays designed?
Basic Question
Derivatives exhibit antimicrobial , antitumor , and enzyme-inhibitory activities:
- Antibacterial : Compounds like 9e and 9h-j (MIC: 1.5–3.125 µg/mL) were screened against S. aureus and E. coli via broth microdilution .
- Antitumor : 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives induced apoptosis in HeLa cells (IC₅₀: 2.1–8.7 µM) via cell cycle arrest at G2/M phase .
- PTP1B inhibition : Chalcone derivatives showed IC₅₀ values <10 µM, assayed using p-nitrophenyl phosphate as a substrate .
Q. Assay Design Considerations :
- Dose-response curves : 3–5 replicates per concentration to calculate IC₅₀/MIC.
- Controls : Positive (e.g., cisplatin for antitumor) and vehicle (DMSO) controls .
How can reaction conditions be optimized to improve yields of this compound derivatives?
Advanced Question
Optimization strategies include:
- Catalyst screening : CBr4 promotes one-pot benzamide formation with 80–90% yields under mild conditions (room temperature, 4–6 hours) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in condensation steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
How do density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound derivatives?
Advanced Question
DFT studies (e.g., B3LYP/6-31G* level) analyze:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and charge-transfer potential .
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., hydrazide NH groups as H-bond donors) .
- Thermochemical accuracy : Atomization energy deviations <2.4 kcal/mol validate functional performance .
How can contradictions in biological activity data between similar derivatives be resolved?
Advanced Question
Discrepancies arise from structural nuances or assay variability :
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance PTP1B inhibition but reduce antimicrobial activity .
- Cell line specificity : Antitumor activity varies with mitochondrial membrane potential thresholds across cancer types .
- Statistical validation : Use ANOVA with post-hoc tests (p<0.05) to confirm significance across replicates .
What role does X-ray crystallography play in confirming the structural integrity of this compound derivatives?
Advanced Question
Single-crystal X-ray diffraction (SHELX software) resolves:
- Bond lengths/angles : Confirms planarity of the benzimidazole ring (e.g., C–N bond lengths ~1.32 Å) .
- Hydrogen bonding : Intermolecular N–H⋯O interactions stabilize crystal packing .
- Twinning analysis : Detects pseudo-symmetry in challenging crystals (e.g., high-Z′ structures) .
How are structure-activity relationships (SARs) developed for this compound derivatives targeting specific enzymes?
Advanced Question
SAR strategies include:
- Pharmacophore modeling : Identifies essential motifs (e.g., hydrazide moiety for PTP1B inhibition) .
- 3D-QSAR : CoMFA/CoMSIA maps steric/electrostatic requirements for antitumor activity .
- Mutagenesis studies : Validates binding interactions (e.g., quinoline derivatives binding to caspase-3 active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
